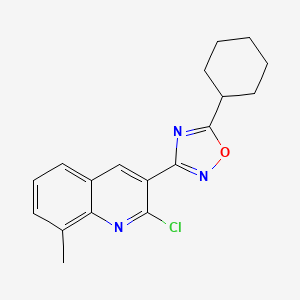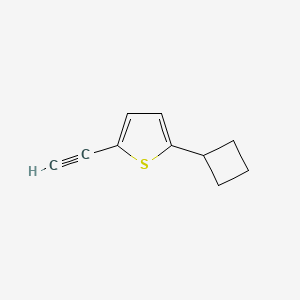
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Chlorination and Ethoxylation: The quinoline core is then chlorinated at the 2-position and ethoxylated at the 6-position using suitable reagents and conditions.
Thiophen-2-ylmethylamine Coupling: The final step involves coupling the quinoline derivative with thiophen-2-ylmethylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- 1-(6-Ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
- 1-(2-Chloro-6-methoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Uniqueness
1-(2-Chloro-6-ethoxyquinolin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is unique due to the presence of both chloro and ethoxy groups on the quinoline core, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H17ClN2OS |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C17H17ClN2OS/c1-2-21-14-5-6-16-12(9-14)8-13(17(18)20-16)10-19-11-15-4-3-7-22-15/h3-9,19H,2,10-11H2,1H3 |
Clave InChI |
YZILLIJKFLKJRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)


![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)





![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)



